N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine
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Overview
Description
N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring fused with an indene moiety, which contributes to its distinctive properties and reactivity.
Mechanism of Action
Target of Action
Related compounds have been found to interact with the protein tyrosine kinase (2hck) enzyme .
Mode of Action
It is suggested that similar compounds may interact with their targets through strong hydrogen bonding .
Biochemical Pathways
Related compounds have been found to inhibit the protein tyrosine kinase (2hck) enzyme, which could potentially affect various signaling pathways within the cell .
Result of Action
Related compounds have been found to exhibit antioxidant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine typically involves the reaction of 2,3-dihydro-1H-indene-1-amine with triazole derivatives under specific conditions. One common method includes the use of a base catalyst such as N,N-Diisopropylethylamine (Hunig’s base) in a solvent like tetrahydrofuran (THF) at reflux conditions . The reaction proceeds through nucleophilic substitution, forming the desired triazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the implementation of green chemistry principles, such as using less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indene-1-amine: A precursor in the synthesis of the target compound.
1-(2,3-Dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine stands out due to its triazole ring, which imparts unique reactivity and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-N-(2,3-dihydro-1H-inden-1-yl)-1H-1,2,4-triazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-10-14-11(16-15-10)13-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H4,12,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJJLSBPQBRFBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NNC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855174-82-1 |
Source
|
Record name | N3-(2,3-dihydro-1H-inden-1-yl)-4H-1,2,4-triazole-3,5-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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